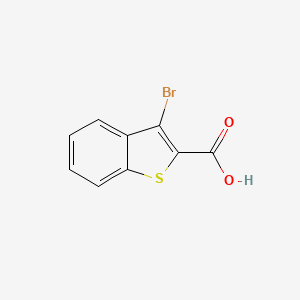

3-Bromobenzothiophene-2-carboxylic acid

Übersicht

Beschreibung

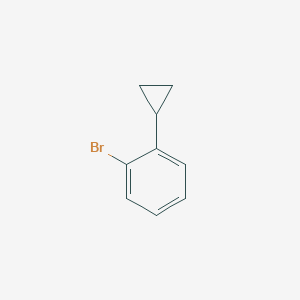

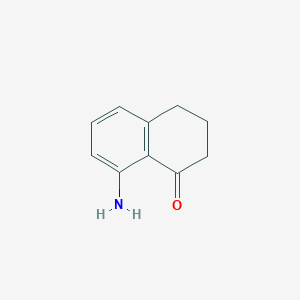

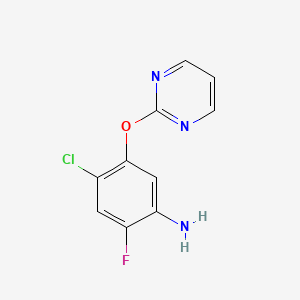

3-Bromobenzothiophene-2-carboxylic acid is a compound that can be inferred to have a bromine atom attached to a benzothiophene ring, specifically at the 3-position, with a carboxylic acid functional group at the 2-position. This structure suggests that the compound could be involved in various chemical reactions and possess unique physical and chemical properties due to the presence of the bromine substituent and the carboxylic acid group.

Synthesis Analysis

The synthesis of related brominated thiophene derivatives can be complex, involving multiple steps and various reagents. For instance, the preparation of lanthanide complexes using 2-bromine-5-methoxybenzoic acid indicates the potential for brominated benzoic acids to form coordination compounds with metals . Additionally, the electrochemical reduction of 2-(2-propynyloxy)bromobenzenes in the presence of carbon dioxide suggests that brominated aromatic compounds can undergo radical cyclization and carboxylation reactions . These methods could potentially be adapted for the synthesis of 3-bromobenzothiophene-2-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be quite complex, with the potential for various conformers and interactions. For example, the study of 2-amino-5-bromobenzoic acid revealed four different conformers, with the most stable being identified through computational methods . This suggests that 3-bromobenzothiophene-2-carboxylic acid could also exhibit multiple conformations, and its most stable form could be determined through similar computational studies.

Chemical Reactions Analysis

Brominated aromatic compounds are known to participate in a variety of chemical reactions. The synthesis of thienopyridinones and thienopyranones from bromothiophen carboxylic acids demonstrates the ability of these compounds to undergo cyclization reactions . Moreover, the photo-oxidation of dibenzothiophene in seawater resulting in carboxylic and sulphonic acids indicates that brominated thiophenes could also be susceptible to oxidative transformations . These reactions could be relevant to the chemical behavior of 3-bromobenzothiophene-2-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be quite diverse. For instance, the lanthanide complexes using brominated benzoic acid derivatives exhibit specific thermal properties and phase transitions, as well as bacteriostatic activities . The vibrational and electronic transition analysis of 2-amino-5-bromobenzoic acid provides insights into the spectroscopic properties that could be expected for 3-bromobenzothiophene-2-carboxylic acid . These studies suggest that the physical and chemical properties of 3-bromobenzothiophene-2-carboxylic acid could be explored through similar experimental and computational techniques.

Wissenschaftliche Forschungsanwendungen

Synthesis and Self-Association Studies

The synthesis of dibenzothiophene derivatives, related to 3-Bromobenzothiophene-2-carboxylic acid, and their self-association behavior has been explored. These studies involved the use of nuclear magnetic resonance (NMR), mass spectrometry, and atomic force microscopy to investigate the hydrogen bonding and aggregate formation in solutions. The research highlights the significance of carboxylic acid groups in driving self-association through hydrogen bonding, which is crucial in understanding the molecular interactions of similar compounds (Bian et al., 2015).

Advanced Organic Synthesis Techniques

Innovative methods for synthesizing benzothiazoles and thiophene derivatives from resin-bound cyclic malonic acid ester have been developed. These techniques offer high yields and purities, demonstrating the versatility of thiophene-based compounds in organic synthesis. Such methodologies could potentially be applied to 3-Bromobenzothiophene-2-carboxylic acid for generating novel derivatives with specific properties (Huang & Tang, 2003).

Catalysis and Reaction Media

Research on palladium complexes with thiophene-functionalized ligands, including studies on their catalytic activity in Suzuki–Miyaura coupling reactions, showcases the potential of thiophene-based compounds in catalysis. This could suggest applications for 3-Bromobenzothiophene-2-carboxylic acid in developing new catalysts or enhancing existing catalytic systems (Huynh & Chew, 2010).

Materials Science and Nanotechnology

The exploration of thiophene derivatives for surface functionalization of nanoparticles and substrates underscores the importance of such compounds in materials science. The ability to modify semiconductor and metal surfaces with thiophene-based ligands opens up possibilities for 3-Bromobenzothiophene-2-carboxylic acid in nanotechnology and material engineering applications (Querner et al., 2006).

Supramolecular Chemistry

Studies on the molecular recognition and assembly formation of thiophene derivatives with N-donor compounds reveal the potential of 3-Bromobenzothiophene-2-carboxylic acid in supramolecular chemistry. The formation of complex structures through hydrogen bonding and other non-covalent interactions can lead to the development of new materials with tailored properties (Varughese & Pedireddi, 2006).

Safety And Hazards

3-Bromobenzothiophene-2-carboxylic acid is classified as Acute Tox. 4 Oral - Skin Sens. 1 . It has hazard statements H302 - H317, which means it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing its dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Relevant Papers I found some references to 3-Bromobenzothiophene-2-carboxylic acid in the literature , but I couldn’t retrieve the specific papers for a detailed analysis.

Eigenschaften

IUPAC Name |

3-bromo-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2S/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLGTTKXEYIEMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481884 | |

| Record name | 3-Bromobenzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromobenzothiophene-2-carboxylic acid | |

CAS RN |

29174-66-1 | |

| Record name | 3-Bromobenzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromobenzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1280970.png)

![3-Bromo-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B1280983.png)

![[1,1'-Biphenyl]-3-amine hydrochloride](/img/structure/B1281000.png)